

lidocaine hydrochloride thermal properties

melting point

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Lidocaine Hydrochloride

CAS No.: 6108-05-0

Cat. No.: S651772

Get Quote

Melting Point & Thermodynamic Data

The following table summarizes the key thermal properties of lidocaine and its hydrochloride salt as reported in the literature.

Compound	Melting Point (°C)	Reported Context / Conditions
Lidocaine (base form)	68 °C	Pure substance, standard condition [1] [2].
Lidocaine Hydrochloride	80 - 82 °C	As supplied commercial material [3].
Lidocaine Hydrochloride	80 - 82 °C	Technical data for the chemical compound [3].

The melting point of the hydrochloride salt is characteristically higher than that of the base form, which is typical for salt forms of active pharmaceutical ingredients (APIs) and is often exploited to improve stability and crystallinity.

Experimental Protocols for Thermal Analysis

The provided search results detail several experimental methodologies relevant to the thermal analysis of lidocaine.

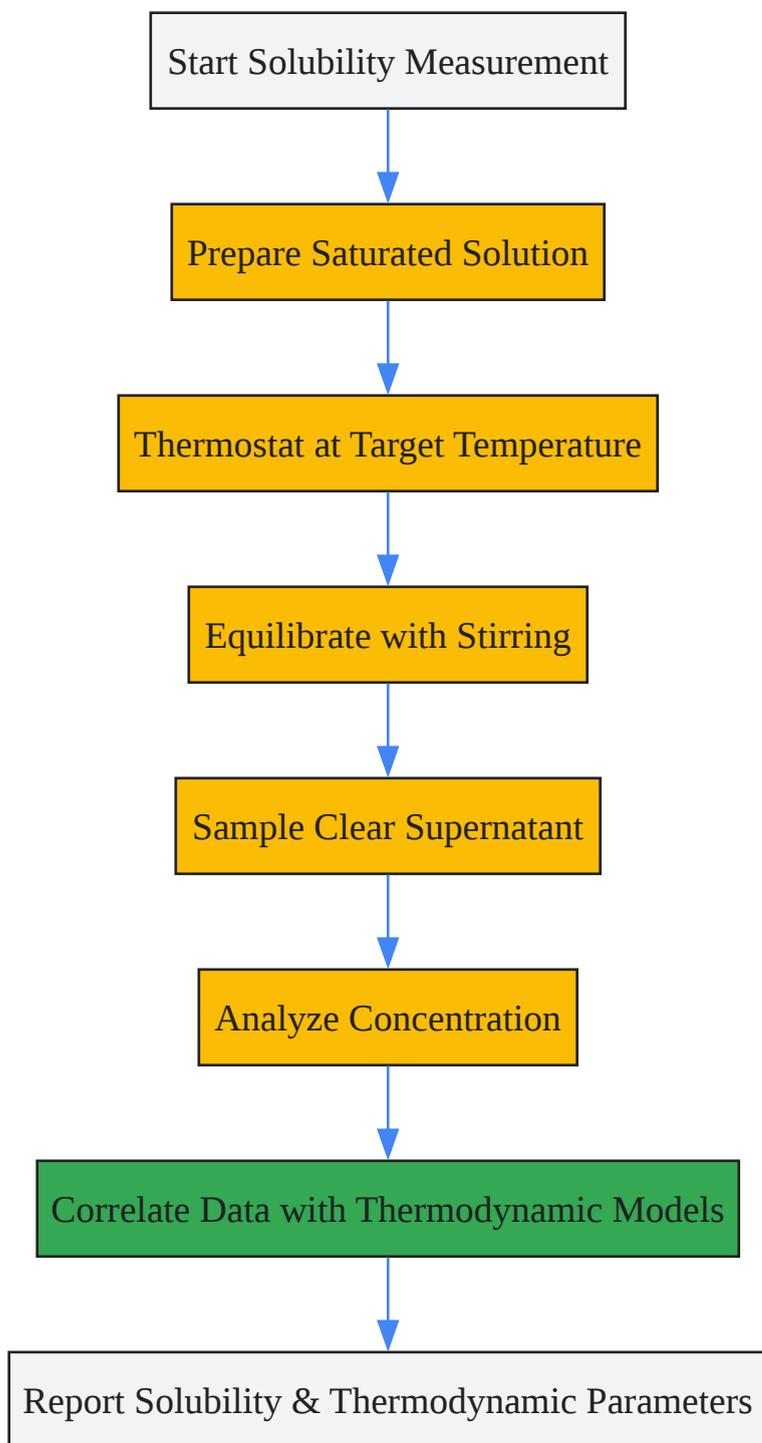
Forced Degradation Study (ICH Guidelines)

Forced degradation studies help establish the intrinsic stability of a drug molecule and validate analytical procedures [4].

- **Objective:** To investigate the behavior of lidocaine HCl under various stress conditions and identify potential degradation products.
- **Procedure:**
 - **Sample Preparation:** Expose lidocaine HCl to hydrolytic (acid and base), oxidative (hydrogen peroxide), photolytic (UV light at 365 nm), and thermal (dry heat) conditions.
 - **Duration:** Maintain samples under stress conditions for 24, 48, and 72 hours.
 - **Analysis:** Analyze samples using **Gas Chromatography-Flame Ionization Detection (GC-FID)** and **Nuclear Magnetic Resonance (NMR) spectroscopy**.
- **Key Chromatographic Conditions (GC-FID) [4]:**
 - **Column:** HP-5 capillary column (30 m x 0.320 mm i.d., 25- μ m film).
 - **Carrier Gas:** Nitrogen, constant flow rate of 1.6 mL/min.
 - **Oven Program:** Initial temp 80°C, ramp at 10°C/min to 210°C, hold, then to 230°C.
 - **Injector/Detector Temperature:** 260°C.
- **Findings:** Lidocaine HCl was found to be stable under most conditions over 72 hours. Spectral changes in NMR indicating n-oxide formation were observed only under hydrogen peroxide and acid degradation [4].

Solubility and Thermodynamic Analysis

Understanding solubility is crucial for crystallization process development. The following workflow outlines a standard gravimetric method for determining solubility.



[Click to download full resolution via product page](#)

Experimental workflow for solubility determination

- **Objective:** To determine the solubility of **lidocaine hydrochloride** in various pure and binary solvents and correlate it with thermodynamic parameters [5].
- **Procedure (Gravimetric Method):**

- **Saturation:** Prepare saturated solutions of lidocaine HCl in solvents like ethanol, n-propanol, isopropanol, n-butanol, isobutanol, acetone, methyl acetate, and water, as well as in ethanol-water mixtures.
- **Equilibration:** Maintain the mixtures in a thermostatic water bath with stirring at a constant temperature (e.g., between 291.15 to 331.15 K) for several hours to reach equilibrium.
- **Sampling:** After equilibrium is reached and undissolved solids settle, withdraw a portion of the clear supernatant.
- **Analysis:** Transfer the supernatant to a pre-weighed weighing bottle. Evaporate the solvent completely and weigh the remaining solid lidocaine HCl to determine its concentration.
- **Data Correlation:** The experimental solubility data is typically correlated using thermodynamic models such as the **Modified Apelblat equation**, **van't Hoff equation**, and **NRTL (Non-Random Two-Liquid) equation** to calculate thermodynamic functions like dissolution enthalpy ($\Delta H^{\circ}\text{sol}$) and entropy ($\Delta S^{\circ}\text{sol}$) [5].

Key Considerations for Researchers

- **Melting Point Depression in Formulations:** Lidocaine can form eutectic mixtures with other compounds, such as prilocaine in EMLA cream or with l-menthol and thymol. These mixtures exhibit a depressed melting point, allowing the drug to exist as an oil at skin temperature, which significantly enhances its topical delivery by increasing thermodynamic activity [1].
- **Crystallization Control:** In supersaturated systems (e.g., in transdermal patches), lidocaine tends to crystallize over time, which can affect product performance and stability. Studying the **isothermal crystallization kinetics** is vital for formulating stable supersaturated drug delivery systems [6].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Preparation and characterization of two-phase melt ... [sciencedirect.com]
2. Lidocaine [en.wikipedia.org]
3. Lidocaine hydrochloride | 73-78-9 [chemicalbook.com]
4. Validation of GC-FID Method for Determination of Related ... [pmc.ncbi.nlm.nih.gov]

5. Determination and correlation of solubility with ... [sciencedirect.com]

6. Isothermal Crystallization Kinetics of Lidocaine in ... [sciencedirect.com]

To cite this document: Smolecule. [lidocaine hydrochloride thermal properties melting point].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b651772#lidocaine-hydrochloride-thermal-properties-melting-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com